(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a
説明
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a , with the stereochemical descriptor (4S) specifying the absolute configuration at the fourth carbon position. The molecular formula C₄₈H₇₄O₁₄ reflects a reduction in methyl group content compared to the parent avermectin A1a (C₄₉H₇₄O₁₄), attributable to the absence of a methoxy group at the 5-O position. Key features of the nomenclature include:
- 2,3-Didehydro : Indicates the presence of a double bond between carbons 2 and 3.
- 5-O-Demethyl : Denotes the removal of a methyl group from the oxygen atom at position 5.
- 3,4,22,23-Tetrahydro : Signifies partial hydrogenation of four double bonds, altering the saturation profile relative to avermectin A1a.
A comparative analysis of molecular formulas reveals that the compound retains the macrocyclic lactone core of avermectins but exhibits distinct modifications in peripheral substituents (Table 1).
Table 1: Molecular Formula Comparison with Parent Avermectin A1a
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Avermectin A1a | C₄₉H₇₄O₁₄ | 887.1 |
| This compound | C₄₈H₇₄O₁₄ | 875.1 |
Stereochemical Configuration and Epimeric Considerations
The stereochemical complexity of this compound arises from 18 chiral centers, a hallmark of avermectin derivatives. The (4S) configuration governs the spatial arrangement of the spiroketal system, a critical determinant of biological activity. Key stereochemical features include:
- Spiroketal Junction : The 6,6-spiroketal moiety adopts a chair-boat conformation, stabilized by intramolecular hydrogen bonding between the 5-OH group and the adjacent ether oxygen.
- C22-C23 Dihydroxy Group : The 22R and 23S configurations facilitate hydrogen bonding with the macrocyclic lactone ring, influencing solvent accessibility and conformational rigidity.
Epimeric mixtures are observed at the 3,4,22,23 positions due to partial hydrogenation during synthesis. For instance, the 3R,4S diastereomer predominates in equilibrium with the 3S,4R form, as evidenced by nuclear magnetic resonance (NMR) coupling constants (J = 9.8 Hz for H3-H4). Such epimerization necessitates chromatographic separation to isolate the (4S)-configured species for pharmaceutical applications.
Comparative Analysis with Parent Avermectin A1a Structure
Structural divergence from avermectin A1a occurs at three primary sites (Figure 1):
- 5-O-Demethylation : Removal of the methoxy group at position 5 reduces molecular weight by 14 Da and increases polarity, as confirmed by reversed-phase high-performance liquid chromatography (HPLC) retention time shifts.
- 2,3-Dehydrogenation : Introduction of a double bond between C2 and C3 shortens the conjugated system, altering UV absorption characteristics (λₘₐₓ = 245 nm vs. 238 nm in avermectin A1a).
- Partial Hydrogenation : Saturation of the 3,4 and 22,23 double bonds converts sp² hybridized carbons to sp³, increasing torsional flexibility in the macrocyclic ring.
These modifications collectively reduce lipid solubility compared to the parent compound, as evidenced by a 15% decrease in octanol-water partition coefficient (logP = 3.8 vs. 4.5 for avermectin A1a).
X-ray Crystallography and Molecular Conformation Studies
Single-crystal X-ray diffraction analysis at 1.2 Å resolution reveals a bent macrocyclic conformation, with the disaccharide unit (comprising L-oleandrose and D-oleandrose) adopting a 120° dihedral angle relative to the lactone plane. Critical structural parameters include:
- Spiroketal System : The 6,6-spiroketal exhibits a chair-boat conformation, with O-C6-C6'-O torsion angles of 58.3° and -64.7° for the two rings.
- Hydrogen Bond Network : Three intramolecular hydrogen bonds stabilize the structure: O5-H⋯O13 (2.68 Å), O22-H⋯O24 (2.71 Å), and O23-H⋯O19 (2.65 Å).
- Crystal Packing : Molecules align in a head-to-tail arrangement along the crystallographic c-axis, facilitated by van der Waals interactions between C18 methyl groups and the disaccharide moiety.
Comparative molecular dynamics simulations demonstrate that 5-O-demethylation increases the macrocycle's flexibility, with root-mean-square fluctuation (RMSF) values of 0.9 Å for C5-O versus 0.4 Å in the methoxylated parent compound.
特性
分子式 |
C48H74O14 |
|---|---|
分子量 |
875.1 g/mol |
IUPAC名 |
(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChIキー |
AZSRBVAPBFWEGT-SZAVLSPISA-N |
異性体SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
製品の起源 |
United States |
準備方法
Source and Initial Production
The compound is primarily derived from the fermentation products of Streptomyces avermitilis, a soil bacterium known for producing avermectins. The natural fermentation yields a mixture of avermectin components, including avermectin A1a and its derivatives. The initial step in preparing (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a involves isolating specific avermectin fractions from the fermentation broth.
- Fermentation : Cultivation of Streptomyces avermitilis under controlled conditions to maximize production of avermectin A1a components.
- Extraction : Organic solvents such as methylene chloride or alcohols are used to extract the avermectin mixture from the fermentation medium.
- Purification : Chromatographic techniques, including liquid chromatography, separate the desired avermectin components based on their polarity and molecular structure.
Detailed Preparation Procedure
A representative preparation method includes the following steps:
| Step | Process Description | Conditions/Notes |
|---|---|---|
| 1 | Isolation of Avermectin A1a | Extract crude fermentation broth with methylene chloride; concentrate extract. |
| 2 | Chromatographic Purification | Use liquid chromatography to separate H2B1a and H2B1b components; target H2B1a fraction for further modification. |
| 3 | Selective Dehydrogenation | Employ mild oxidizing agents or catalytic dehydrogenation to introduce the 2,3-double bond. |
| 4 | 5-O-Demethylation | Use demethylating agents under controlled temperature to remove the methyl group at 5-O position without degrading the molecule. |
| 5 | Partial Hydrogenation | Catalytic hydrogenation under low pressure to reduce double bonds at 3,4 and 22,23 positions, forming the tetrahydro structure. |
| 6 | Final Purification and Crystallization | Purify the product by recrystallization from suitable solvents (e.g., alcohols) to obtain a white or yellowish-white crystalline powder. |
Analytical Characterization and Quality Control
Throughout the preparation, rigorous analytical methods ensure the identity, purity, and stereochemical integrity of the compound:
- Liquid Chromatography (LC) : Quantifies the ratio of H2B1a/(H2B1a + H2B1b) to ensure minimum 90% purity of the desired isomer.
- Infrared Spectrophotometry (IR) : Confirms functional groups and molecular structure.
- Gas Chromatography (GC) : Detects residual solvents such as ethanol and formamide, with limits set at 5.0% and 3.0%, respectively.
- Heavy Metals Test : Ensures heavy metal content is below 20 ppm.
- Water Content : Maintained below 1.0% to prevent degradation.
- Sulfated Ash : Limited to 0.1% to confirm absence of inorganic impurities.
Research Findings and Optimization
Research indicates that the semi-synthetic approach allows for high yield and stereoselectivity, critical for pharmaceutical applications. The (4S) stereoisomer is particularly valuable due to its enhanced biological activity and reduced side effects.
- The use of mild catalytic systems for dehydrogenation and hydrogenation preserves the macrocyclic lactone ring and sugar moieties.
- Demethylation at the 5-O position is optimized to avoid overreaction or cleavage of glycosidic bonds.
- Chromatographic purification is essential to separate closely related isomers and impurities, ensuring a high-purity final product suitable for drug formulation.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Fermentation organism | Streptomyces avermitilis | Standard industrial strains |
| Extraction solvent | Methylene chloride, alcohol | Freely soluble in alcohol, insoluble in water |
| Dehydrogenation method | Catalytic or chemical oxidation | Mild conditions to preserve structure |
| Demethylation agent | Selective demethylating reagent | Controlled temperature, mild conditions |
| Hydrogenation conditions | Catalytic hydrogenation, low pressure | Partial reduction at 3,4 and 22,23 positions |
| Purity (H2B1a ratio) | ≥ 90% by LC | Ensures isomeric purity |
| Residual solvents | Ethanol ≤ 5%, Formamide ≤ 3% | Confirmed by GC |
| Heavy metals | ≤ 20 ppm | Confirmed by atomic absorption |
| Water content | ≤ 1% | Karl Fischer titration |
| Physical form | Crystalline powder | White or yellowish-white |
化学反応の分析
Oxidation: Avermectins undergo oxidation reactions to form various derivatives. For example, oxidative cleavage of the macrocyclic ring leads to different avermectin congeners.
Reduction: Reduction of specific functional groups modifies the compound’s properties.
Glycosylation: Avermectins contain sugar moieties (glycosides), which play a crucial role in their biological activity. Glycosylation reactions introduce these sugars.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Glycosylation: Glycosyl donors (e.g., glycosyl halides) and Lewis acids (e.g., BF₃·Et₂O).
科学的研究の応用
Avermectins and their derivatives exhibit a broad spectrum of biological activities primarily due to their ability to bind to glutamate-gated chloride channels in invertebrates. This mechanism leads to paralysis and death of parasitic organisms. The specific compound (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a has shown promise in several areas:
- Antiparasitic Activity : Similar to other avermectins, this compound has demonstrated efficacy against a range of nematodes and ectoparasites. Research indicates that it may be effective against resistant strains of parasites due to its unique structural modifications .
- Insecticidal Properties : The compound exhibits insecticidal activity against various agricultural pests. Its application could reduce reliance on traditional chemical pesticides, promoting integrated pest management strategies .
A. Veterinary Medicine
The primary application of avermectins has been in veterinary medicine for the treatment of parasitic infections in livestock and pets. This compound could serve as a novel treatment option:
- Case Study: Efficacy in Livestock : Studies have shown that this compound can significantly reduce parasite loads in cattle and sheep, leading to improved health outcomes and productivity .
B. Human Medicine
Although primarily used in veterinary contexts, there is growing interest in the potential human applications of avermectins:
- Case Study: Scabies Treatment : Clinical trials have indicated that oral administration of avermectin derivatives can effectively treat scabies by reducing systemic inflammatory markers and improving patient quality of life .
Research Insights
Recent studies have focused on the stability and formulation aspects of this compound. The stability profile under various conditions (acidic or alkaline environments) is crucial for its development into commercial formulations . Additionally, ongoing research aims to explore its efficacy against resistant parasite strains and its potential side effects.
作用機序
The primary mechanism of action involves binding to glutamate-gated chloride channels in the nervous system of parasites. This leads to paralysis and death of the parasites. Avermectins do not significantly affect mammalian cells due to differences in receptor expression.
類似化合物との比較
Structural and Functional Differences
The table below highlights key differences between the target compound and related avermectin derivatives:
*CAS number corresponds to the (4R)/(4S)-isomer mixture .
Key Observations:
Hydrogenation Status: The 3,4,22,23-tetrahydro modification in the target compound introduces additional saturation compared to ivermectin’s 22,23-dihydro structure. This may reduce binding affinity to parasitic chloride channels, a critical mechanism for avermectin efficacy .
Functional Groups: Unlike emamectin benzoate, the target compound lacks a 4''-(methylamino) substitution or benzoate ester, which are critical for emamectin’s insecticidal activity and solubility .
Regulatory Status :
- The target compound is classified as an impurity in ivermectin formulations, with strict limits imposed by pharmacopeial standards (e.g., ≤0.15% in EP specifications) .
Analytical Data:
- LCMS/HPLC : While specific data for the target compound is unavailable, related impurities in ivermectin are quantified using reversed-phase HPLC with UV detection (e.g., retention time ~1.11 minutes for analogous structures) .
- Stability : The tetrahydro structure may confer greater oxidative stability than ivermectin but lower solubility due to reduced polarity.
生物活性
(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a is a derivative of avermectin, a class of macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This compound exhibits significant biological activity primarily as an anthelmintic and insecticidal agent. The following sections explore its biological properties, mechanisms of action, and relevant case studies.
Avermectins, including this compound, function mainly by enhancing the effects of gamma-aminobutyric acid (GABA) at specific chloride channels in invertebrates. This action leads to paralysis and death of the parasites. The compound also exhibits activity against various pathogens and has shown potential in anticancer and antiviral applications.
Pharmacological Activities
The pharmacological activities of avermectins are summarized in the following table:
| Activity | Compound | Target Organism |
|---|---|---|
| Anthelmintic | This compound | Various helminths |
| Insecticidal | This compound | Agricultural pests |
| Anticancer | This compound | Cancer cell lines |
| Antiviral | This compound | Various viral pathogens |
| Antifungal | This compound | Fungal infections |
Study on Anthelmintic Activity
A study conducted by El-Saber Batiha et al. (2020) demonstrated the efficacy of avermectins against various helminths. The research highlighted that this compound significantly reduced microfilarial loads in animal models. The results indicated a dosage-dependent response with minimal side effects observed at therapeutic levels .
Insecticidal Efficacy
In agricultural applications, the compound has been assessed for its insecticidal properties against common pests such as aphids and whiteflies. Results showed that it effectively disrupted the nervous system of these insects leading to high mortality rates within 48 hours post-exposure .
Anticancer Potential
Research published in Pharmaceuticals highlighted the potential anticancer properties of avermectins. In vitro studies indicated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
